

# An In-Depth Technical Guide to the Synthesis of N-Nitrosodicyclohexylamine

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## Compound of Interest

Compound Name: *N*-Nitrosodicyclohexylamine

Cat. No.: B030055

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## Introduction

**N-Nitrosodicyclohexylamine** (NDCHA) is an N-nitroso derivative of the secondary amine, dicyclohexylamine[1]. As part of the broader class of N-nitrosamines, it is a subject of interest in toxicology and analytical chemistry, often studied as a potential genotoxic impurity in various products[2][3]. Its formation can occur unintentionally when dicyclohexylamine or its derivatives are exposed to nitrosating agents[4]. For instance, dicyclohexylamine nitrite, used as a corrosion inhibitor, can generate NDCHA at elevated temperatures[4]. This guide provides a detailed overview of the primary synthesis pathway for NDCHA, experimental protocols, and relevant chemical data.

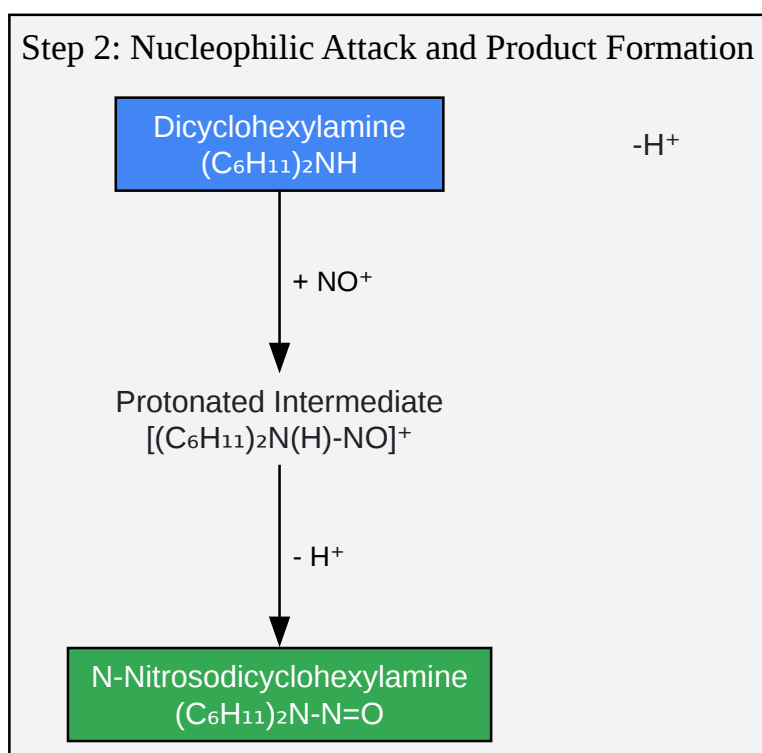
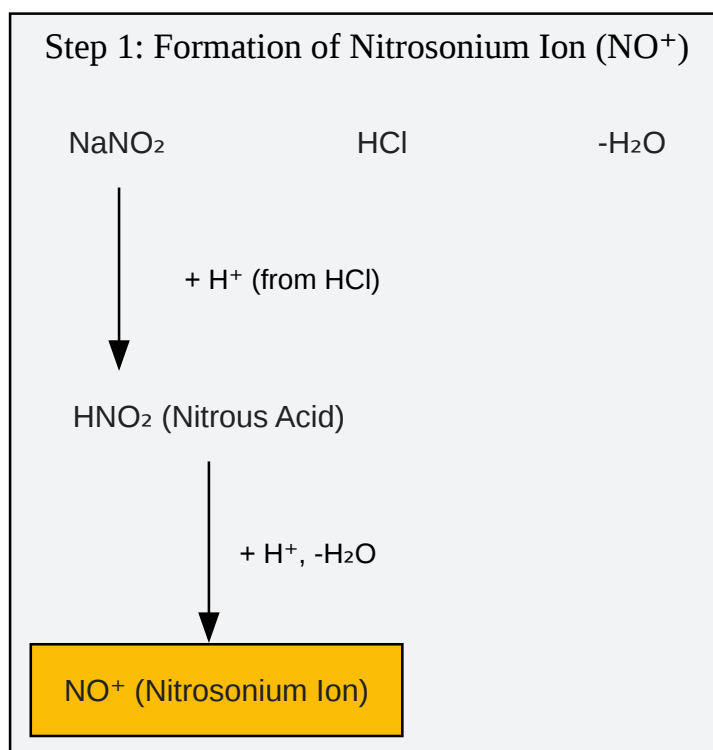
The principal method for synthesizing **N-Nitrosodicyclohexylamine** involves the nitrosation of dicyclohexylamine[4][5]. This reaction is typically achieved by using nitrous acid ( $\text{HNO}_2$ ), which is highly unstable and therefore generated in situ by reacting an alkali metal nitrite, such as sodium nitrite ( $\text{NaNO}_2$ ), with a strong mineral acid like hydrochloric acid ( $\text{HCl}$ )[4][6][7].

## Reaction Mechanism and Pathway

The synthesis of NDCHA from dicyclohexylamine is a classic example of N-nitrosation of a secondary amine. The reaction proceeds in two main stages:

- **Generation of the Nitrosating Agent:** In an acidic aqueous solution, sodium nitrite is protonated by a strong acid to form nitrous acid ( $\text{HNO}_2$ )<sup>[6][8]</sup>. The nitrous acid is further protonated and loses a water molecule to form the highly electrophilic nitrosonium ion ( $\text{NO}^+$ )<sup>[9]</sup>.
- **Nucleophilic Attack:** The secondary amine, dicyclohexylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion<sup>[4][9]</sup>. This is followed by deprotonation to yield the stable N-nitrosamine product, **N-Nitrosodicyclohexylamine**<sup>[9]</sup>.

The overall reaction is as follows:  $(\text{C}_6\text{H}_{11})_2\text{NH} + \text{NaNO}_2 + \text{HCl} \rightarrow (\text{C}_6\text{H}_{11})_2\text{N-N=O} + \text{NaCl} + \text{H}_2\text{O}$



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**Caption:** General mechanism for the N-nitrosation of dicyclohexylamine.

## Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of **N-Nitrosodicyclohexylamine**[\[10\]](#).

## Reagents and Materials

Reagent/Material	Molar Mass ( g/mol )	Quantity	Moles (approx.)
Dicyclohexylamine	181.32	36.2 g	0.20
Sodium Nitrite (NaNO <sub>2</sub> )	69.00	20.7 g	0.30
Concentrated HCl	36.46	18 mL	-
Deionized Water	18.02	360 mL (total)	-
Diethyl Ether	74.12	As required	-
Anhydrous Sodium Sulfate	142.04	As required	-

## Equipment

- Three-neck round-bottom flask (1 L)
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

## Synthesis Procedure

The workflow for the synthesis and purification is outlined below.



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**Caption:** Experimental workflow for the synthesis of NDCHA.

### Step-by-Step Method:

- **Reaction Setup:** In a 1 L round-bottom flask equipped with a magnetic stirrer, add 36.2 g of dicyclohexylamine, 18 mL of concentrated hydrochloric acid, and 300 mL of deionized water<sup>[10]</sup>. Stir the mixture at room temperature to form the dicyclohexylamine hydrochloride salt.
- **Addition of Nitrite:** Prepare a solution of 20.7 g of sodium nitrite in 60 mL of deionized water. Add this solution slowly dropwise to the stirred amine mixture at room temperature using a dropping funnel<sup>[10]</sup>.
- **Reaction:** After the addition is complete, heat the mixture to 95°C and maintain this temperature for 7 hours to ensure the reaction goes to completion<sup>[10]</sup>.
- **Workup and Extraction:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction two more times to maximize recovery.
- **Drying and Solvent Removal:** Combine the organic extracts and dry them over anhydrous sodium sulfate<sup>[10]</sup>. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- **Product Isolation:** The remaining oily residue should crystallize upon standing to yield the final product, **N-Nitrosodicyclohexylamine**<sup>[10]</sup>. Further purification can be achieved by recrystallization or thin-layer chromatography if necessary<sup>[2]</sup>.

## Data Presentation

### Physical and Chemical Properties

Property	Value	Source
CAS Number	947-92-2	<a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O	<a href="#">[11]</a> <a href="#">[12]</a>
Molecular Weight	210.32 g/mol	<a href="#">[11]</a>
IUPAC Name	N-cyclohexyl-N-nitrosocyclohexanamine	<a href="#">[1]</a>
Appearance	Off-White to Pale Yellow Solid	<a href="#">[11]</a> <a href="#">[12]</a>

### Analytical Characterization

The identity and purity of synthesized **N-Nitrosodicyclohexylamine** are typically confirmed using various analytical techniques. Purity of over 97% has been reported following synthesis and purification by thin-layer chromatography[\[2\]](#).

Technique	Purpose
Gas Chromatography / Mass Spectrometry (GC/MS)	Confirms identity and purity by providing mass-to-charge ratio and retention time <a href="#">[2]</a> .
Nuclear Magnetic Resonance ( <sup>1</sup> H-NMR, <sup>13</sup> C-NMR)	Confirms the chemical structure of the compound <a href="#">[2]</a> .
High-Performance Liquid Chromatography (HPLC)	Used for purity assessment and quantification <a href="#">[1]</a> .
Fourier-Transform Infrared Spectroscopy (FT-IR)	Identifies functional groups present in the molecule <a href="#">[1]</a> .

Mass Spectrometry Data (Electron Ionization): The top 5 mass spectral peaks for NDCHA are summarized below.

m/z	Relative Intensity
83	999
55	794
41	435
129	165
98	147
Source: NIST Mass Spectrometry Data Center[11]	

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